6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the azetidine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with an azetidine derivative.
Final assembly: The final step involves the coupling of the intermediate with a tert-butyl group and the formation of the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and may have comparable biological activities.
Azetidine-containing compounds: These compounds also feature the azetidine moiety and may exhibit similar chemical reactivity.
Uniqueness
What sets 6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Biological Activity
6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{25}N_{7}O
- Molecular Weight : 365.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been shown to selectively modulate neuropeptide Y (NPY) receptors, which are implicated in various physiological processes including appetite regulation and cardiovascular function . The presence of the pyrazolo[1,5-a]pyrimidine moiety suggests potential anti-inflammatory and analgesic properties as well.
1. Neuropeptide Y Receptor Modulation
Research indicates that compounds similar to 6-tert-butyl derivatives have a significant affinity for NPY receptors. This modulation can influence feeding behaviors and may offer therapeutic avenues for treating obesity and related metabolic disorders .
2. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that the compound may help in managing inflammatory conditions such as arthritis or other chronic inflammatory diseases .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds have shown effectiveness against various bacterial strains. The presence of the azetidine structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy .
Case Study 1: Neuropeptide Y Modulation
In a study examining the effects of neuropeptide Y receptor modulators on feeding behavior in animal models, it was found that compounds with similar structures to 6-tert-butyl derivatives significantly reduced food intake and body weight over a controlled period. This highlights the potential application of such compounds in obesity management.
Case Study 2: Anti-inflammatory Effects
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anti-inflammatory properties using in vitro assays. The compounds were tested for COX inhibition and showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile for inflammation-related conditions .
Data Tables
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-13-9-18(26-17(21-13)8-14(2)22-26)24-10-15(11-24)12-25-19(27)7-6-16(23-25)20(3,4)5/h6-9,15H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCRJABKQXHTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)CN4C(=O)C=CC(=N4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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